Cas no 5024-63-5 (N-(2-nitrophenyl)pyridin-3-amine)

N-(2-nitrophenyl)pyridin-3-amine is a nitro-substituted aromatic amine compound featuring a pyridine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both nitro and amine functional groups allows for versatile reactivity, including further functionalization or participation in coupling reactions. Its well-defined molecular architecture is advantageous for applications in ligand design, catalysis, and materials science. The compound's stability under standard conditions ensures reliable handling and storage. Analytical characterization is straightforward due to its distinct spectral features, facilitating quality control in research and industrial settings.
N-(2-nitrophenyl)pyridin-3-amine structure
5024-63-5 structure
Product Name:N-(2-nitrophenyl)pyridin-3-amine
CAS No:5024-63-5
MF:C11H9N3O2
MW:215.208061933517
CID:2829174
PubChem ID:3788918
Update Time:2025-05-23

N-(2-nitrophenyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5024-63-5
    • (2-nitrophenyl)-(3-pyridyl)amine
    • AKOS027473703
    • 3-Pyridinamine, N-(2-nitrophenyl)-
    • N-(2-nitrophenyl)-3-pyridinamine
    • MLS001240997
    • BDBM64467
    • SCHEMBL4942857
    • EN300-7465646
    • CHEMBL1327959
    • SMR000841142
    • HMS2226A19
    • DTXSID90396424
    • cid_3788918
    • HMS3329J13
    • N-(2-nitrophenyl)pyridin-3-amine
    • Inchi: 1S/C11H9N3O2/c15-14(16)11-6-2-1-5-10(11)13-9-4-3-7-12-8-9/h1-8,13H
    • InChI Key: SXVSSCAHINUDRC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1NC1C=NC=CC=1)=O

Computed Properties

  • Exact Mass: 215.069476538Da
  • Monoisotopic Mass: 215.069476538Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 70.7Ų

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Additional information on N-(2-nitrophenyl)pyridin-3-amine

N-(2-Nitrophenyl)Pyridin-3-Amine: A Comprehensive Overview

N-(2-Nitrophenyl)Pyridin-3-Amine, also known by its CAS number 5024-63-5, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom, and features a nitrophenyl group attached at the second position of the phenyl ring. The structure of N-(2-Nitrophenyl)Pyridin-3-Amine is characterized by its unique substitution pattern, which imparts distinct chemical and physical properties.

The synthesis of N-(2-Nitrophenyl)Pyridin-3-Amine typically involves nucleophilic aromatic substitution reactions. This process often requires activating groups on the pyridine ring to facilitate the substitution. The nitro group, being a strong electron-withdrawing group, plays a crucial role in directing the incoming nucleophile to the appropriate position on the aromatic ring. Recent studies have explored alternative synthetic routes, including microwave-assisted synthesis and catalytic methods, to enhance reaction efficiency and yield.

One of the most notable applications of N-(2-Nitrophenyl)Pyridin-3-Amine is in pharmaceutical research. The compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets. For instance, recent research has highlighted its role as an inhibitor of certain enzymes involved in disease pathways. Additionally, the compound's nitro group contributes to its redox properties, making it a promising candidate for applications in electrochemistry and materials science.

In terms of physical properties, N-(2-Nitrophenyl)Pyridin-3-Amine exhibits a melting point of approximately 180°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-visible absorption spectrum shows strong bands in the range of 250–300 nm, which is indicative of its aromatic nature and conjugation effects.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of N-(2-Nitrophenyl)Pyridin-3-Amine with high precision. These studies have provided insights into its frontier molecular orbitals and reactivity patterns, which are critical for understanding its behavior in chemical reactions. Furthermore, density functional theory (DFT) calculations have been employed to predict the compound's interaction with biological molecules, aiding in drug design efforts.

The stability of N-(2-Nitrophenyl)Pyridin-3-Amine under various conditions has also been a topic of recent research. Studies have shown that the compound is relatively stable under normal storage conditions but can undergo decomposition under harsh thermal or oxidative conditions. This information is vital for its safe handling and storage in industrial settings.

In conclusion, N-(2-Nitrophenyl)Pyridin-3-Amine (CAS No. 5024-63-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and properties make it an invaluable tool in pharmaceutical research, materials science, and organic synthesis. As ongoing research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in both academic and industrial contexts.

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